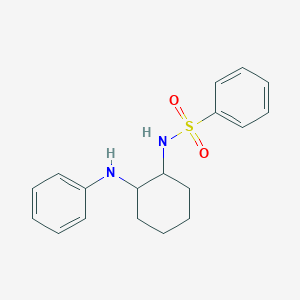

N-(2-苯胺环己基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-anilinocyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-anilinocyclohexyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-anilinocyclohexyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌药物开发

N-(2-苯胺环己基)苯磺酰胺: 衍生物因其作为抗癌药物的潜力而被研究。 这些化合物可以抑制碳酸酐酶 IX (CA IX),它在许多实体瘤中过表达 . 通过选择性靶向 CA IX,这些衍生物可以帮助发现新的抗增殖剂。 例如,某些衍生物已显示出对乳腺癌细胞系的显着抑制作用,使其成为进一步癌症研究的有希望的候选药物 .

抗菌应用

苯磺酰胺衍生物对癌细胞有效的相同特性也适用于抗菌应用。 抑制碳酸酐酶的能力可以用来开发新的抗菌剂,这些抗菌剂靶向各种病原体的代谢途径 .

药物研究

在药物研究中,N-(2-苯胺环己基)苯磺酰胺 由于其多功能性而具有价值。 它作为合成具有潜在治疗应用的化合物的支架。 它在开发针对癌症和感染等疾病的药物中的作用突出了其在药物化学中的重要性.

材料科学

该化合物的化学结构使其可用于材料科学,特别是在开发具有特定性能的新型材料方面。 研究人员可以修改该化合物以创建具有所需特性的材料,例如提高耐用性或增强导电性.

有机合成

作为有机合成中的构建模块,N-(2-苯胺环己基)苯磺酰胺 用于构建更复杂的分子。 它在各种条件下的反应性和稳定性使其成为合成各种有机产品的宝贵化合物.

酶抑制研究

酶抑制的研究对于理解代谢过程和开发可以调节这些过程的药物至关重要。N-(2-苯胺环己基)苯磺酰胺 衍生物已被用于研究碳酸酐酶的抑制,碳酸酐酶参与 pH 调节,并与多种疾病有关 .

基因表达研究

基因表达的变化是许多疾病(包括癌症)的基础。 苯磺酰胺衍生物可用于研究基因表达对细胞增殖和肿瘤缺氧的影响,从而深入了解靶向疗法的开发 .

凋亡诱导

N-(2-苯胺环己基)苯磺酰胺 的一些衍生物已被发现能够诱导癌细胞凋亡。 这是开发能够选择性杀死癌细胞而不伤害健康细胞的治疗方法的关键研究领域 .

作用机制

Target of Action

The primary target of N-(2-anilinocyclohexyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

N-(2-anilinocyclohexyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind with the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This interaction results in a decrease in tumor cell proliferation and an increase in tumor cell death .

Biochemical Pathways

The inhibition of CA IX by N-(2-anilinocyclohexyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . Tumor cells often shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this metabolic shift, thereby affecting the survival and proliferation of tumor cells .

Pharmacokinetics

It is known that the compound exhibits significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .

Result of Action

The result of N-(2-anilinocyclohexyl)benzenesulfonamide’s action is a significant decrease in tumor cell proliferation and an increase in tumor cell death . For instance, one of the derivatives of this compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

It is known that the efficacy of this compound can be affected by the ph of the tumor microenvironment, as the overexpression of ca ix in tumor cells is often associated with a significant modification in ph .

生化分析

Biochemical Properties

N-(2-anilinocyclohexyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can have significant implications for various biochemical processes .

Cellular Effects

The effects of N-(2-anilinocyclohexyl)benzenesulfonamide on cells have been studied in the context of cancer cell lines. It has been found to have an inhibitory effect on the proliferation of certain cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (another breast cancer cell line) .

Molecular Mechanism

At the molecular level, N-(2-anilinocyclohexyl)benzenesulfonamide exerts its effects through its interactions with carbonic anhydrase IX. By inhibiting this enzyme, it can influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

Its inhibitory effects on cancer cell proliferation suggest that it may have long-term impacts on cellular function .

Metabolic Pathways

N-(2-anilinocyclohexyl)benzenesulfonamide’s involvement in metabolic pathways is largely tied to its interaction with carbonic anhydrase IX. This enzyme plays a key role in many metabolic processes, and the inhibition of this enzyme by N-(2-anilinocyclohexyl)benzenesulfonamide could potentially impact metabolic flux or metabolite levels .

生物活性

N-(2-anilinocyclohexyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of Biological Activity

The compound N-(2-anilinocyclohexyl)benzenesulfonamide belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including N-(2-anilinocyclohexyl)benzenesulfonamide. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms:

- Kinase Inhibition : Benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer cell proliferation. For instance, a derivative demonstrated significant growth inhibition in glioblastoma cells, indicating its potential as an anti-GBM agent .

- Cell Cycle Disruption : Compounds containing an N-(anilinocyclohexyl) structure have shown effectiveness in disrupting the cell cycle, particularly in murine leukemia cells, suggesting their utility as antitumor agents .

Enzyme Inhibition

Another significant aspect of N-(2-anilinocyclohexyl)benzenesulfonamide's biological activity is its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Some benzenesulfonamides act as inhibitors of carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in tissues. Inhibitors such as SLC-0111 have shown promising antiproliferative effects against cancer cells expressing CA IX . The inhibition of CAs has been linked to enhanced apoptosis and ferroptosis in cancer cells under hypoxic conditions.

Table 1: Biological Activity Summary of N-(2-anilinocyclohexyl)benzenesulfonamide Derivatives

Case Studies

- Anti-GBM Activity : A study evaluated the effects of a benzenesulfonamide derivative on glioblastoma multiforme (GBM) cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving receptor tyrosine kinase pathways .

- Enzyme Interaction : Research on carbonic anhydrase inhibitors demonstrated that certain benzenesulfonamides could selectively inhibit CA IX, leading to reduced tumor growth and enhanced apoptosis in hypoxic tumor microenvironments .

- Inflammatory Response : A study reported that specific derivatives exhibited significant anti-inflammatory properties by inhibiting carrageenan-induced edema in rat models, suggesting their potential therapeutic application in inflammatory diseases .

属性

IUPAC Name |

N-(2-anilinocyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-6,9-12,17-20H,7-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBYCYQQULCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。